molecular formula C19H20ClN3O2 B249343 N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide

Katalognummer: B249343
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: KYVIJNXKFUSODJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide is a chemical compound with the molecular formula C20H21ClN2O2 It is characterized by the presence of a piperazine ring substituted with a 4-chlorobenzoyl group and a phenylacetamide moiety

Eigenschaften

Molekularformel

C19H20ClN3O2

Molekulargewicht

357.8 g/mol

IUPAC-Name

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C19H20ClN3O2/c1-14(24)21-17-6-8-18(9-7-17)22-10-12-23(13-11-22)19(25)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24)

InChI-Schlüssel

KYVIJNXKFUSODJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide typically involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the introduction of the phenylacetamide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Wissenschaftliche Forschungsanwendungen

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.